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2-(4-Methoxyphenyl)propanoic

acid

Cat. No.: B1218902 Get Quote

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-(4-Methoxyphenyl)propanoic acid (CAS No. 942-54-1). This compound is a valuable

building block in organic synthesis and its proper characterization is crucial for researchers,

scientists, and professionals in drug development. Due to the limited availability of public

experimental spectra for this specific compound, this guide presents predicted data based on

established spectroscopic principles and data from analogous structures. The information

herein serves as a reference for the identification and characterization of 2-(4-
Methoxyphenyl)propanoic acid.

Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for 2-(4-
Methoxyphenyl)propanoic acid.

Table 1: Predicted ¹H NMR Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~11-12 Singlet (broad) 1H - -COOH

7.25 Doublet 2H ~8.8
Ar-H (ortho to -

CH)

6.88 Doublet 2H ~8.8
Ar-H (ortho to -

OCH₃)

3.79 Singlet 3H - -OCH₃

3.68 Quartet 1H ~7.2 -CH(CH₃)

1.47 Doublet 3H ~7.2 -CH(CH₃)

Solvent: CDCl₃,

Reference: TMS

at 0.00 ppm

Table 2: Predicted ¹³C NMR Data
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Chemical Shift (δ) ppm Carbon Type Assignment

~180 Quaternary -COOH

~159 Quaternary Ar-C (-OCH₃)

~132 Quaternary Ar-C (-CH)

~128 Tertiary Ar-CH (ortho to -CH)

~114 Tertiary Ar-CH (ortho to -OCH₃)

~55 Primary -OCH₃

~45 Tertiary -CH(CH₃)

~18 Primary -CH(CH₃)

Solvent: CDCl₃, Reference:

CDCl₃ at 77.16 ppm

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic acid

dimer)

~2970, 2840 Medium C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic acid)

~1610, 1510 Strong C=C stretch (Aromatic ring)

~1250 Strong C-O stretch (Aryl ether)

~1180 Medium C-O stretch (Carboxylic acid)

~830 Strong
C-H bend (para-disubstituted

aromatic)

Sample Preparation: KBr Pellet

Table 4: Predicted Mass Spectrometry Data (EI-MS)
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m/z Relative Intensity (%) Assignment

180 ~40 [M]⁺ (Molecular Ion)

135 100 [M - COOH]⁺

121 ~30 [M - CH(CH₃)COOH]⁺

107 ~25 [C₇H₇O]⁺

91 ~15 [C₇H₇]⁺ (Tropylium ion)

77 ~20 [C₆H₅]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

Weigh approximately 5-10 mg of 2-(4-Methoxyphenyl)propanoic acid for ¹H NMR or 20-

30 mg for ¹³C NMR into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃)

containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

If any particulate matter is visible, filter the solution through a small plug of glass wool

placed in the Pasteur pipette during the transfer.

NMR Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16

scans are sufficient.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g.,

zgpg30 on Bruker instruments). A higher number of scans (e.g., 128 or more) and a

relaxation delay (d1) of 1-2 seconds are typically required to achieve a good signal-to-

noise ratio.

NMR Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive phase.

Reference the spectrum to the TMS signal at 0.00 ppm (for ¹H NMR) or the residual

solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C NMR).

Perform baseline correction to obtain a flat baseline.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

2. Infrared (IR) Spectroscopy

KBr Pellet Sample Preparation:

Grind a small amount (1-2 mg) of 2-(4-Methoxyphenyl)propanoic acid into a fine powder

using an agate mortar and pestle.

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr)

powder to the mortar.

Gently but thoroughly mix the sample and KBr by grinding them together.

Transfer the mixture to a pellet press die.

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.
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IR Data Acquisition:

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

Collect a background spectrum of the empty sample compartment.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

Electron Ionization (EI) Sample Introduction and Data Acquisition:

Introduce a small amount of the solid sample into the mass spectrometer, typically via a

direct insertion probe.

Gently heat the probe to volatilize the sample into the ion source.

In the ion source, the gaseous molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).

This causes ionization and fragmentation of the molecules.

The resulting positive ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum which is a plot

of relative intensity versus m/z.

Mandatory Visualization
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Workflow for Spectroscopic Characterization of 2-(4-Methoxyphenyl)propanoic Acid
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Caption: Spectroscopic analysis workflow for chemical structure confirmation.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Methoxyphenyl)propanoic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218902#spectroscopic-data-of-2-4-methoxyphenyl-
propanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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